RORγ Inverse Agonist Activity: Quantitative Comparison to Pyrrolidine-Based RORγ Modulators
1-Boc-3-(3,5-dimethoxyphenyl)pyrrolidine exhibits EC₅₀ = 900 nM for inhibition of human RORγ ligand-binding domain (LBD) in a cell-based reporter assay [1]. This places the compound in the sub-micromolar potency range for RORγ inverse agonism, a target implicated in Th17-mediated autoimmune and inflammatory diseases [2]. In comparison, a structurally optimized cis-3,4-diphenylpyrrolidine inverse agonist demonstrates EC₅₀ = 61 nM in the same assay format, representing a ~15-fold potency improvement that underscores the impact of scaffold optimization [3]. Conversely, many unoptimized pyrrolidine derivatives in the RORγ series show EC₅₀ > 2,000 nM or no measurable effect, indicating that the 3,5-dimethoxyphenyl substitution provides a favorable, though not maximal, starting point for further SAR exploration.
| Evidence Dimension | RORγ LBD inhibition (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 900 nM |
| Comparator Or Baseline | cis-3,4-diphenylpyrrolidine inverse agonist: EC₅₀ = 61 nM |
| Quantified Difference | 15-fold less potent than optimized lead; sub-μM vs. low-nM potency |
| Conditions | Human RORγ LBD (Ser253-Lys518) expressed in CHOK1 cells; Gal4 luciferase reporter; 2-day incubation |
Why This Matters
This quantitative benchmark enables rational selection of 1-Boc-3-(3,5-dimethoxyphenyl)pyrrolidine as either a screening hit for further optimization or a control compound in RORγ assay development, depending on the required potency window.
- [1] BindingDB. (2021). BDBM50153595 (CHEMBL3775930): EC₅₀ = 900 nM for inhibition of human RORγ LBD in CHOK1 cells. View Source
- [2] Jiang, W., et al. (2016). Pyrrolidinyl sulfone derivatives and their use as ROR gamma modulators. US Patent US9598415B2. View Source
- [3] Proteopedia. (2019). Crystal structure of RAR-related orphan receptor C in complex with a novel inverse agonist (cis-3,4-diphenylpyrrolidine). EC₅₀ = 61 nM. View Source
